5-(Benzyloxy)-2-(methoxymethyl)pyridine
Description
5-(Benzyloxy)-2-(methoxymethyl)pyridine is a pyridine derivative featuring a benzyloxy substituent at the 5-position and a methoxymethyl group at the 2-position. Pyridine derivatives with substituted benzyloxy and alkyl/aryl groups are pivotal intermediates in medicinal chemistry, catalysis, and materials science . The methoxymethyl group enhances solubility and modulates electronic properties, making it valuable for further functionalization via cross-coupling or oxidation reactions.
Properties
CAS No. |
886980-65-0 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(methoxymethyl)-5-phenylmethoxypyridine |
InChI |
InChI=1S/C14H15NO2/c1-16-11-13-7-8-14(9-15-13)17-10-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
XOTHYLFKOVNNKL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 2-Position
The 2-position substituent significantly influences reactivity, stability, and applications. Below is a comparison of key analogs:
Key Findings :
- Electron-Donating vs. Withdrawing Groups : Methoxymethyl (-CH₂OCH₃) and hydroxymethyl (-CH₂OH) groups enhance nucleophilicity at the pyridine ring, facilitating electrophilic substitutions. In contrast, -CF₃ or -Br groups deactivate the ring, favoring coupling reactions at other positions .
- Reactivity in Cross-Coupling: Bromo and iodo derivatives (e.g., 5-(benzyloxy)-2-bromopyridine) are preferred for Sonogashira or Suzuki-Miyaura couplings, while chloromethyl analogs (e.g., 5-(benzyloxy)-2-(chloromethyl)pyridine) undergo nucleophilic substitutions .
- Stability : Trifluoromethyl and methoxymethyl groups improve thermal stability compared to hydroxymethyl derivatives, which are prone to oxidation .
Data Tables
Table 1: Physical and Spectral Data of Selected Analogs
Table 2: Commercial Availability and Pricing
| Compound | Vendor | Purity | Price (1 g) | |
|---|---|---|---|---|
| 5-(Benzyloxy)-2-(pyrrol-1-yl)pyridine | Biosynth | 95% | $400 | |
| 5-(Benzyloxy)-2-bromopyridine | Biopharmacule | 98% | $450 |
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